2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Overview

Description

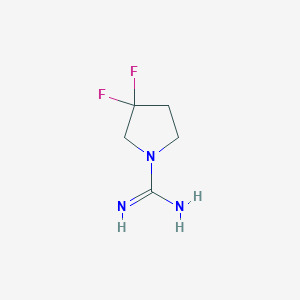

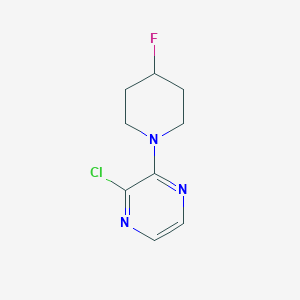

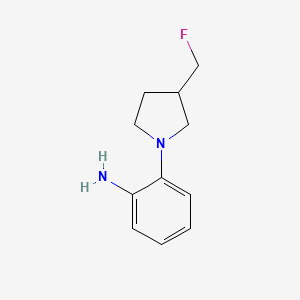

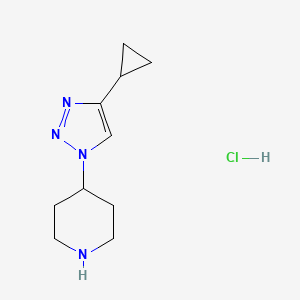

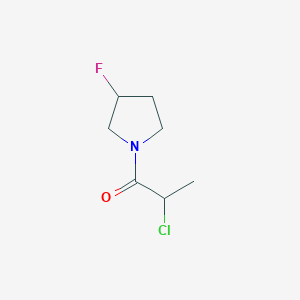

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 3F-Phenmetrazine, is a synthetic stimulant1. It has a molecular formula of C7H11ClFNO and a molecular weight of 179.62 g/mol1.

Synthesis Analysis

The synthesis of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is not explicitly detailed in the search results. However, it’s likely that it involves the reaction of a chlorinated propanone with a fluorinated pyrrolidine. More specific details would require access to specialized chemical literature or databases.Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one consists of a three-carbon backbone (propanone) with a chlorine atom attached to one of the terminal carbons (2-chloro) and a fluorinated pyrrolidine ring attached to the other terminal carbon1.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one are not provided in the search results. However, given its structure, it’s likely that it could participate in various organic reactions, such as nucleophilic substitutions or additions.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one are not detailed in the search results. Its molecular weight is 179.62 g/mol1, but other properties such as melting point, boiling point, solubility, and stability would require additional information or resources.Scientific Research Applications

-

Pharmaceutical Research

- Summary of Application : The compound is similar to those used in the development of new antibacterial quinolones . These compounds have been characterized regarding physicochemical properties, formulations, antibacterial activity spectrum and advantageous structural characteristics related to antibacterial efficiency .

- Methods of Application : The transition from one generation of antibacterial quinolones to another has brought new representatives with improved properties . The research provides an outlook for future research directions and describes possible research applications .

- Results or Outcomes : The new compounds have higher potency and a broad spectrum of activity, including resistant bacterial strains .

-

Medicinal Chemistry

- Summary of Application : The compound is similar to those used in the treatment of Idiopathic Pulmonary Fibrosis (IPF) . A series of pyrimidopyrimidine derivatives have been designed with the assistance of molecular docking .

- Methods of Application : The replacement of the 4-fluoropiperidin-1-yl group with the 3-fluoropyrrolidin-1-yl one changed the lipophilicity profile, which further led to the improved metabolic stability of the compound .

- Results or Outcomes : Among all the synthesized compounds, one demonstrated optimal metabolic stability, with the T 1/2 reaching 67 min .

-

Drug Discovery

- Summary of Application : The compound is similar to those used in the development of new biologically active compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The research provides an outlook for future research directions and describes possible research applications . The review is planned on the basis of the synthetic strategies used .

- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

Antidepressant Synthesis

- Summary of Application : The compound is similar to those used in the synthesis of antidepressant molecules through metal-catalyzed procedures . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

- Methods of Application : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results or Outcomes : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Safety And Hazards

The safety and hazards associated with 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one are not provided in the search results. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm.

Future Directions

The future directions for research on 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one are not specified in the search results. Given its status as a synthetic stimulant1, potential areas of interest could include its pharmacological effects, its potential uses in medical or scientific research, and the development of methods for its synthesis and analysis.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical literature or databases.

properties

IUPAC Name |

2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXUIJFTBRJXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.